molecular formula C3H3ClN2O B2962313 5-(Chloromethyl)-1,2,4-oxadiazole CAS No. 69146-79-8

5-(Chloromethyl)-1,2,4-oxadiazole

Cat. No. B2962313
CAS RN: 69146-79-8
M. Wt: 118.52
InChI Key: FOZBRFZFJCRLQP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,2,4-oxadiazole, also known as 5-CMOD, is an organochlorine compound that has been widely studied for its potential applications in organic synthesis, as a catalyst in chemical reactions, and for its potential biological activities. This compound is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and other compounds. In addition, 5-CMOD has been studied for its potential as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

Synthesis of Furfural Derivatives

5-(Chloromethyl)-1,2,4-oxadiazole can be used in the synthesis of furfural derivatives. For instance, it has been reported in the synthesis of 5-Chloromethyl-furfural (CMF) from carbohydrates . This process involves the treatment of carbohydrates with dry hydrogen halide, where the hydroxyl group in the carbohydrate undergoes a facile halogen substitution reaction .

Polymer Crosslinking

5-(Chloromethyl)-1,2,4-oxadiazole can be used as an external crosslinker in the synthesis of hyper cross-linked polymers (HCPs) . HCPs are a class of porous materials that have been intensively used in the past few years due to their high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

Environmental Pollution Control

The high surface area and excellent porosity of HCPs, which can be synthesized using 5-(Chloromethyl)-1,2,4-oxadiazole, make them promising candidates for solving environmental pollution . They can be used for efficient adsorption of pollutants from water and air .

Energy Storage

HCPs synthesized using 5-(Chloromethyl)-1,2,4-oxadiazole can be used in energy storage devices such as super-capacitors . Their high surface area and excellent porosity contribute to their high energy storage capacity .

Drug Delivery

The porous structure of HCPs, which can be synthesized using 5-(Chloromethyl)-1,2,4-oxadiazole, allows them to be used in drug delivery systems . They can encapsulate drugs within their pores and release them in a controlled manner .

Chromatographic Separations

HCPs synthesized using 5-(Chloromethyl)-1,2,4-oxadiazole can be used in chromatographic separations . Their high surface area and excellent porosity allow them to effectively separate different components in a mixture .

properties

IUPAC Name

5-(chloromethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O/c4-1-3-5-2-6-7-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZBRFZFJCRLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-1,2,4-oxadiazole

CAS RN

69146-79-8
Record name 5-(chloromethyl)-1,2,4-oxadiazole
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Q & A

Q1: What is the structural characterization of 5-(chloromethyl)-1,2,4-oxadiazole?

A1: 5-(Chloromethyl)-1,2,4-oxadiazole has the molecular formula C3H3ClN2O and a molecular weight of 118.53 g/mol. While specific spectroscopic data may vary depending on the substituted groups on the oxadiazole ring, the presence of the chloromethyl group can be confirmed by 1H NMR and 13C NMR spectroscopy. [, , ]

Q2: How does 5-(chloromethyl)-1,2,4-oxadiazole react to form different compounds?

A2: The chlorine atom in the chloromethyl group of 5-(chloromethyl)-1,2,4-oxadiazole is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various substituents at this position. For instance, it reacts with potassium cyanide (KCN) to yield 1,2,4-oxadiazol-5-ylacetonitriles, which can be further transformed into 1,2,3-trisubstituted-1,2,4-oxadiazol-5-ylpropanes via a non-reductive decyanation pathway. []

Q3: What are the applications of 5-(chloromethyl)-1,2,4-oxadiazole derivatives in medicinal chemistry?

A3: Derivatives of 5-(chloromethyl)-1,2,4-oxadiazole have shown promising antimicrobial activities. Studies have demonstrated that some derivatives exhibit higher inhibitory activity against Candida albicans fungi growth than standard antifungal agents. [] Additionally, compounds incorporating this moiety have been investigated for their potential as anti-breast cancer agents. []

Q4: Can you provide an example of how 5-(chloromethyl)-1,2,4-oxadiazole is used to synthesize a specific compound with potential biological activity?

A4: Researchers synthesized a series of coumarin-1,2,3-triazole-1,2,4-oxadiazole hybrids as potential anti-breast cancer agents. They achieved this by first reacting coumarin with propargyl bromide, followed by a click reaction with 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles. This reaction sequence highlights the utility of 5-(chloromethyl)-1,2,4-oxadiazole derivatives in constructing complex molecules with potential therapeutic applications. []

Q5: Are there any studies investigating the structure-activity relationship (SAR) of compounds containing the 5-(chloromethyl)-1,2,4-oxadiazole moiety?

A5: Yes, several studies have investigated the SAR of 5-(chloromethyl)-1,2,4-oxadiazole derivatives. For example, research on thieno[2,3-d]pyrimidine derivatives found that the presence of a chlorine atom in the phenyl radical of the thioacetamide fragment, attached to the 4th position of the thieno[2,3-d]pyrimidine core, significantly enhanced activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. [] This highlights the importance of specific substituents in modulating the biological activity of these compounds.

Q6: Has 5-(chloromethyl)-1,2,4-oxadiazole been used to synthesize macrocyclic compounds?

A6: Yes, 5-(chloromethyl)-1,2,4-oxadiazole derivatives have been successfully employed in synthesizing benzo(dibenzo)dioxadiaza and triazamacrocyclic ether compounds. These macrocycles were prepared via N-substitution reactions using 3-p-phenylsubstituted-5-chloromethyl-1,2,4-oxadiazoles. []

Q7: What analytical techniques are commonly employed to characterize compounds containing the 5-(chloromethyl)-1,2,4-oxadiazole moiety?

A7: Researchers routinely utilize a variety of analytical techniques to characterize 5-(chloromethyl)-1,2,4-oxadiazole-containing compounds. These methods include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance Spectroscopy (1H NMR and 13C NMR), Mass Spectrometry (MS), and X-ray crystallography. [, ]

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